3-(2-Fluoroethyl)oxolane-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11FO2 |
|---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
3-(2-fluoroethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H11FO2/c8-3-1-7(5-9)2-4-10-6-7/h5H,1-4,6H2 |
InChI Key |
JVTQTEWCWPWCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CCF)C=O |
Origin of Product |
United States |
Reaction Chemistry and Functional Group Interconversions of 3 2 Fluoroethyl Oxolane 3 Carbaldehyde
Reactivity Profiles of the Carbaldehyde Moiety
The aldehyde functional group in 3-(2-Fluoroethyl)oxolane-3-carbaldehyde is a highly reactive site, susceptible to a variety of nucleophilic additions, oxidation-reduction reactions, and condensations.
Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Cyanohydrin Formation)
The electrophilic carbon of the carbaldehyde group readily undergoes attack by various nucleophiles.
Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the aldehyde functionality results in the formation of secondary alcohols. This reaction is a powerful tool for carbon-carbon bond formation. The general scheme involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. The solvents of choice for this reaction are typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), as the oxygen in these solvents stabilizes the magnesium reagent. byjus.comorganic-chemistry.orgmasterorganicchemistry.com
Interactive Data Table: Examples of Grignard Reactions with Aldehydes
| Grignard Reagent (R-MgX) | Aldehyde | Product (Secondary Alcohol) |
| Methylmagnesium bromide | This compound | 1-(3-(2-Fluoroethyl)oxolan-3-yl)ethan-1-ol |
| Phenylmagnesium chloride | This compound | (3-(2-Fluoroethyl)oxolan-3-yl)(phenyl)methanol |
| Ethylmagnesium iodide | This compound | 1-(3-(2-Fluoroethyl)oxolan-3-yl)propan-1-ol |
Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. wikipedia.org The reaction involves a triphenyl phosphonium ylide, which acts as the nucleophile. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. lumenlearning.com
Interactive Data Table: Wittig Olefination of this compound
| Phosphonium Ylide | Expected Alkene Product |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-(2-Fluoroethyl)-3-vinyloxolane |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 3-(2-Fluoroethyl)-3-(prop-1-en-1-yl)oxolane |
| (Methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me) | Methyl 3-(3-(2-fluoroethyl)oxolan-3-yl)acrylate |
Cyanohydrin Formation: The addition of a cyanide anion to the aldehyde group leads to the formation of a cyanohydrin. This reaction is reversible and is typically catalyzed by a base. pressbooks.pub The cyanide source can be potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide. wikipedia.org Cyanohydrins are versatile synthetic intermediates that can be further transformed into other functional groups, such as α-hydroxy acids and β-amino alcohols. chemistrysteps.comyoutube.com
Interactive Data Table: Cyanohydrin Formation from Aldehydes
| Aldehyde | Cyanide Source | Product (Cyanohydrin) |
| This compound | KCN/H⁺ | 2-Hydroxy-2-(3-(2-fluoroethyl)oxolan-3-yl)acetonitrile |
| Benzaldehyde | NaCN/H⁺ | 2-Hydroxy-2-phenylacetonitrile |
| Acetone | HCN/base | 2-Hydroxy-2-methylpropanenitrile |
Controlled Oxidation and Reduction Pathways
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: A variety of oxidizing agents can be employed for the conversion of the aldehyde to the corresponding carboxylic acid, 3-(2-Fluoroethyl)oxolane-3-carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and milder oxidants like pyridinium chlorochromate (PCC) under specific conditions.
Reduction: The reduction of the aldehyde to a primary alcohol, (3-(2-Fluoroethyl)oxolan-3-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, often used in alcoholic solvents like methanol or ethanol. commonorganicchemistry.com For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF can be employed. researchgate.net
Interactive Data Table: Oxidation and Reduction of this compound
| Reaction | Reagent | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 3-(2-Fluoroethyl)oxolane-3-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (3-(2-Fluoroethyl)oxolan-3-yl)methanol |
Condensation and Imine/Enamine Formation Reactions
The carbaldehyde moiety can undergo condensation reactions with primary and secondary amines to form imines and enamines, respectively.
Imine Formation: The reaction with a primary amine, typically under acidic catalysis, results in the formation of an imine (a compound containing a C=N double bond). masterorganicchemistry.com This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. organic-chemistry.org
Enamine Formation: In contrast, the reaction with a secondary amine yields an enamine (an α,β-unsaturated amine). wikipedia.orgyoutube.com The mechanism involves the formation of an iminium ion intermediate, which then undergoes deprotonation at the α-carbon to form the enamine. makingmolecules.com Cyclic secondary amines such as pyrrolidine, piperidine, and morpholine are commonly used for this purpose. willingdoncollege.ac.in
Interactive Data Table: Imine and Enamine Formation
| Amine | Product Type | Product |
| Methylamine (CH₃NH₂) | Imine | N-((3-(2-Fluoroethyl)oxolan-3-yl)methylene)methanamine |
| Pyrrolidine | Enamine | 3-(2-Fluoroethyl)-3-(pyrrolidin-1-ylmethylene)oxolane |
| Aniline (C₆H₅NH₂) | Imine | N-((3-(2-Fluoroethyl)oxolan-3-yl)methylene)aniline |
Transformations Involving the Fluoroethyl Group
The fluoroethyl side chain presents opportunities for more specialized chemical modifications, although the carbon-fluorine bond is generally strong and unreactive.
Selective Defluorination and Fluorine Atom Substitution
The high strength of the C-F bond makes selective defluorination challenging. However, under specific conditions, the fluorine atom can be substituted. Nucleophilic substitution of fluoride (B91410) is generally difficult but can be achieved with strong nucleophiles, sometimes assisted by Lewis acids. The reactivity can be influenced by the nature of the substrate and the reaction conditions. alfa-chemistry.comnih.gov
Utilization in Cycloaddition and Cyclization Reactions
The presence of the fluoroethyl group can influence the reactivity of the molecule in cycloaddition and cyclization reactions. The electron-withdrawing nature of fluorine can affect the electron density of nearby double bonds or other reactive moieties, potentially altering the regioselectivity and stereoselectivity of such reactions. While direct participation of the fluoroethyl group in cycloadditions is not common, its electronic influence can be significant in reactions involving other parts of the molecule. researchgate.netbeilstein-journals.orgrsc.org
Chemical Modifications of the Oxolane Ring System
The oxolane ring, a five-membered saturated ether, is generally stable but can undergo specific transformations under appropriate conditions. The presence of the electron-withdrawing carbaldehyde and fluoroethyl groups at the C3 position is expected to influence the reactivity of the ring.
Ring-Opening Reactions and Subsequent Transformations
Ring-opening of the oxolane moiety in this compound would likely require acidic or electrophilic activation of the ring oxygen.
Acid-Catalyzed Ring-Opening: In the presence of strong acids (e.g., H₂SO₄, HCl), the ether oxygen can be protonated, forming an oxonium ion. This activation facilitates nucleophilic attack, leading to ring cleavage. The regioselectivity of the attack would be influenced by steric hindrance and the electronic nature of the substituents. Subsequent transformations of the resulting open-chain product would depend on the nucleophile used and the reaction conditions.
Lewis Acid-Mediated Ring-Opening: Lewis acids such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃) can coordinate to the oxygen atom, similarly activating the ring towards nucleophilic attack. This approach is often milder and can offer different selectivity compared to Brønsted acids. Theoretical studies on related systems, such as the ring-opening of tetrahydrofuran by frustrated Lewis pairs, suggest that the energetics of such reactions are sensitive to the nature of the Lewis acid and base pair. nih.gov
A hypothetical reaction scheme for the ring-opening of this compound is presented below.
| Reactant | Reagents | Plausible Product | Subsequent Transformation |
| This compound | HBr | 4-Bromo-2-(2-fluoroethyl)-2-(hydroxymethyl)butanal | Intramolecular cyclization or further reaction at the aldehyde |
| This compound | CH₃OH, H⁺ | 4-Methoxy-2-(2-fluoroethyl)-2-(hydroxymethyl)butanal | Acetal formation at the aldehyde |
This table presents hypothetical reaction pathways based on general principles of organic chemistry, as no specific experimental data for this compound is currently available.
Mechanistic Investigations of Key Reaction Pathways
The elucidation of reaction mechanisms for a novel compound like this compound would necessitate a combination of experimental and computational studies.
Elucidation of Reaction Intermediates and Transition States
The identification of reaction intermediates is crucial for understanding the stepwise pathway of a chemical transformation. For reactions involving this compound, several types of intermediates could be postulated.
Oxonium Ions: As mentioned, in acid-catalyzed reactions, the protonated ether oxygen would form a key oxonium ion intermediate.
Hemiacetals and Acetals: The carbaldehyde group can react with alcohols to form hemiacetals and subsequently acetals. These are often stable, isolable intermediates.
Enolates and Enols: In the presence of a base, the aldehyde could form an enolate intermediate, which could then participate in various nucleophilic reactions.
Computational chemistry, employing methods like Density Functional Theory (DFT), would be a powerful tool for modeling the structures and energies of potential transition states, providing insights into the activation barriers of different reaction pathways. nih.gov
| Proposed Reaction | Potential Intermediate | Potential Transition State |
| Acid-catalyzed ring-opening | Oxonium ion | Structure involving nucleophilic attack on a ring carbon |
| Base-catalyzed aldol (B89426) reaction | Enolate of the aldehyde | Zimmerman-Traxler-like transition state |
| Wittig reaction | Betaine or Oxaphosphetane | Four-membered ring transition state |
This table outlines hypothetical intermediates and transition states for plausible reactions of this compound.
Kinetic Studies and Reaction Rate Determination
Kinetic studies would provide quantitative data on the rates of reaction of this compound. The electron-withdrawing nature of the fluorine atom in the fluoroethyl group is expected to have a significant impact on reaction rates. For instance, it would likely decrease the electron density on the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophiles.
The temperature dependence of the reaction rate, as described by the Arrhenius equation, would provide information about the activation energy of the reaction. Studies on the reaction of hydroxyl radicals with tetrahydrofuran have shown a negative temperature dependence at low temperatures, which can be indicative of complex reaction mechanisms involving pre-reaction complexes.
Computational and Theoretical Chemistry of 3 2 Fluoroethyl Oxolane 3 Carbaldehyde
Electronic Structure and Bonding Characteristics
The arrangement of electrons in a molecule dictates its fundamental chemical and physical properties. For 3-(2-Fluoroethyl)oxolane-3-carbaldehyde, computational analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) theories are employed to understand its electronic landscape.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comtaylorandfrancis.com
For this compound, the HOMO is predicted to be primarily localized on the oxygen atom of the carbaldehyde group, specifically in a non-bonding p-type orbital. This is due to the high electronegativity of oxygen and the presence of lone pair electrons. The LUMO, conversely, is expected to be the π* antibonding orbital of the carbonyl (C=O) group. researchgate.net This distribution makes the carbonyl carbon highly susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO | -1.5 | π* (C=O) |
| HOMO | -7.2 | n (Oxygen of C=O) |
| HOMO-LUMO Gap | 5.7 | - |
Natural Bond Orbital (NBO) Analysis of C-F Bond Polarity
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into localized bonds and lone pairs that align with classical Lewis structures. youtube.comwikipedia.orgnih.gov This method is particularly useful for quantifying the polarity of specific bonds.
The carbon-fluorine bond is known to be one of the most polarized single bonds in organic chemistry due to fluorine's exceptionally high electronegativity. wikipedia.org NBO analysis on this compound would quantify this by calculating the partial charges on the carbon and fluorine atoms. The fluorine atom is expected to carry a significant negative charge, while the attached carbon atom bears a corresponding positive charge. This analysis also describes the σ(C-F) bonding orbital as being heavily polarized toward the fluorine atom, meaning the shared electrons are drawn much closer to the fluorine nucleus. youtube.com The corresponding antibonding orbital, σ*(C-F), is consequently polarized toward the carbon atom, making it a potential acceptor for electron donation in certain interactions, such as hyperconjugation. wikipedia.org
Table 2: Predicted NBO Analysis of the C-F Bond
| Atom | Natural Charge (e) | Orbital Polarization |
|---|---|---|
| Fluorine (F) | -0.45 | σ(C-F) polarized towards F |
| Carbon (C of CH2F) | +0.25 |
Conformational Analysis and Energy Landscapes
The flexibility of the oxolane ring and the rotation around the single bonds of the fluoroethyl side chain mean that this compound can exist in multiple conformations. Computational methods can map the potential energy surface to identify the most stable (lowest energy) conformers.
The five-membered oxolane ring is not planar and typically adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two atoms are displaced on opposite sides of a plane formed by the other three. acs.orglibretexts.org The energy barrier between these forms is generally low, leading to a dynamic equilibrium.
Furthermore, the fluoroethyl side chain can rotate around the C-C bonds, leading to different rotational isomers (rotamers), such as gauche and anti conformations. unicamp.br The relative energies of these conformers are influenced by steric hindrance and electronic effects like the gauche effect, which can sometimes stabilize a gauche conformation in fluoroalkanes. wikipedia.org Computational analysis would reveal the global minimum energy conformation, which is a combination of the most stable ring pucker and side-chain orientation.
Table 3: Hypothetical Relative Energies of Major Conformers
| Oxolane Ring Conformation | Fluoroethyl Side Chain Rotamer | Relative Energy (kcal/mol) |
|---|---|---|
| Envelope (C2-endo) | Anti | 0.00 (Global Minimum) |
| Twist (C2-endo, C3-exo) | Anti | 0.85 |
| Envelope (C2-endo) | Gauche | 1.20 |
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds. Density Functional Theory (DFT) calculations can provide accurate estimations of NMR chemical shifts and vibrational frequencies. nih.govpsu.edu
Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts are invaluable for structure elucidation. For instance, the aldehyde proton would be expected to have a characteristic downfield shift in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon would appear at a very low field. The ¹⁹F NMR spectrum is particularly informative, and DFT calculations can predict its chemical shift with high accuracy, helping to confirm the electronic environment of the fluorine atom. rsc.orgresearchgate.netnih.gov
Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum. Key vibrational modes for this compound would include a strong C=O stretching frequency for the aldehyde, a C-F stretching frequency, and C-O-C stretching frequencies characteristic of the oxolane ring. researchgate.netresearchgate.net
Table 4: Predicted Key Spectroscopic Data
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| NMR | ¹H Chemical Shift (CHO) | 9.7 ppm |
| ¹³C Chemical Shift (C=O) | 201 ppm | |
| ¹⁹F Chemical Shift | -215 ppm (relative to CFCl₃) | |
| IR | C=O Stretch | 1725 cm⁻¹ |
| C-F Stretch | 1100 cm⁻¹ | |
| C-O-C Stretch | 1080 cm⁻¹ |
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
DFT is a workhorse of computational chemistry for studying reaction mechanisms. scribd.comresearchgate.net It can be used to map the entire energy profile of a chemical reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net
A probable reaction for this compound is the nucleophilic addition to the carbonyl group. academie-sciences.frnih.gov DFT calculations could model the approach of a nucleophile (e.g., a hydride ion, H⁻) to the electrophilic carbonyl carbon. By calculating the energies of the transition state and any intermediates, chemists can determine the activation energy of the reaction, which is directly related to the reaction rate. researchgate.net This allows for a detailed, step-by-step understanding of how bonds are broken and formed during the reaction. scribd.comresearchgate.net
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Chemical reactions are rarely performed in the gas phase; they almost always occur in a solvent. Molecular dynamics (MD) simulations can model the explicit interactions between a solute molecule and a large number of solvent molecules, providing insight into how the solvent influences reactivity. nih.govacs.orgresearchgate.net
For this compound, MD simulations could be used to study several factors. For example, a polar protic solvent like water could stabilize the polar transition state of a nucleophilic addition reaction through hydrogen bonding, thereby increasing the reaction rate compared to a nonpolar solvent like hexane. nih.gov Furthermore, MD simulations can reveal how the solvent affects the conformational equilibrium of the molecule, potentially making the reactive aldehyde group more or less accessible to an incoming reagent. acs.org These simulations provide a dynamic picture of the reaction environment that complements the static energy calculations from DFT.
Applications and Utility in Advanced Organic Synthesis
Precursor for Complex Organic Molecules and Analogues
The aldehyde functional group on the 3-(2-Fluoroethyl)oxolane-3-carbaldehyde scaffold serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. This reactivity allows for its use as a foundational element in the synthesis of more elaborate molecular architectures.
Building Block for Novel Fluoro-Substituted Heterocyclic Compounds
Heterocyclic compounds are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gove-bookshelf.de The introduction of fluorine into these rings can significantly enhance metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov this compound is an exemplary starting material for creating novel fluoro-substituted heterocycles.
The aldehyde group can participate in a variety of cyclization reactions to form new ring systems appended to the oxolane core. For instance, it can react with dinucleophiles to construct a wide array of heterocyclic structures. The presence of the fluoroethyl group is particularly advantageous, as this moiety is often retained in the final product, imparting the unique properties associated with fluorination.
Key Reactions for Heterocycle Synthesis:
Condensation Reactions: With compounds containing active methylene (B1212753) groups or amines to yield fused or spirocyclic systems.
Multi-component Reactions: Serving as the aldehyde component in reactions like the Ugi or Passerini reactions to rapidly build molecular complexity.
Pictet-Spengler and Related Cyclizations: Reaction with tryptamine (B22526) or similar bio-relevant amines to produce fluorinated analogues of natural alkaloids.
The stability of the oxolane ring and the C-F bond ensures that these features are carried through synthetic sequences, making the compound a reliable building block for introducing these specific structural elements into target molecules. nih.gov
Intermediate in the Synthesis of Natural Product Analogues (e.g., Salinosporamide derivatives)
Natural products remain a vital source of inspiration for drug discovery. Salinosporamide A, a potent proteasome inhibitor isolated from the marine bacterium Salinispora tropica, has garnered significant attention for its potential as a cancer chemotherapeutic. nih.govharvard.edu Its complex structure features a dense array of stereocenters and a highly reactive β-lactone-γ-lactam core.
The total synthesis of Salinosporamide A and its analogues is a formidable challenge that has spurred the development of innovative synthetic strategies. harvard.edunih.gov The creation of analogues is crucial for developing structure-activity relationships (SAR) and optimizing the therapeutic profile of the natural product. nih.govharvard.edu Aldehyde-containing fragments are key intermediates in many synthetic routes toward these complex molecules. While specific documentation is proprietary, this compound represents a potential intermediate for creating analogues of natural products like Salinosporamide. The oxolane ring can mimic the core structure of various natural products, and the fluoroethyl side chain allows for the exploration of how fluorination impacts biological activity and pharmacokinetic properties.
Scaffold for Linker Chemistry and Bioconjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology and drug delivery. europeanpharmaceuticalreview.com Linkers are critical components that connect the different parts of a bioconjugate, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). The properties of the linker significantly influence the stability, solubility, and release characteristics of the conjugate. The structure of this compound makes it an attractive scaffold for the design of novel linkers.
Application in PEGylation Chemistry
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, most commonly therapeutic proteins and peptides. nih.gov This modification can enhance solubility, extend circulating half-life, and reduce immunogenicity. nih.goveuropeanpharmaceuticalreview.com
The aldehyde group of this compound is particularly useful for PEGylation. Through reductive amination, it can react with primary amines (such as the N-terminus or lysine (B10760008) side chains of proteins) to form a stable secondary amine linkage. A PEG chain can be attached to the oxolane scaffold, making the entire construct a functionalized PEGylation reagent. The fluoroethyl group can provide a unique spectroscopic signature (¹⁹F NMR) for tracking the molecule or subtly modify the linker's electronic properties.
| Reagent Component | Function in PEGylation | Relevant Reaction |
| Aldehyde Group | Covalent attachment to biomolecule | Reductive Amination with protein amines |
| Oxolane Ring | Stable central scaffold for the linker | Inert carrier |
| Fluoroethyl Group | Modulates physicochemical properties | Inert, provides ¹⁹F NMR handle |
Use in Constructing Crosslinkers for Chemical Biology
Crosslinkers are reagents that form covalent bonds between two or more molecules and are invaluable tools for studying protein-protein interactions and probing molecular structures. ed.ac.uk The design of a crosslinker requires careful consideration of its length, reactivity, and cleavability. This compound can serve as a core structure for heterobifunctional crosslinkers. The aldehyde provides one reactive handle, while another functional group could be installed elsewhere on the molecule, allowing for the connection of two different molecular partners in a stepwise manner.
Development of Bioconjugation Reagents (e.g., for Glycoscience, Nucleic Acid Chemistry, Peptide Chemistry)
The principles of using this compound in PEGylation and as a crosslinker extend to broader bioconjugation applications. Its aldehyde functionality allows for selective reaction with amine- or hydrazide-modified biomolecules, including peptides, nucleic acids, and glycans.
Peptide Chemistry: The N-terminal amine of a peptide can be selectively modified using the aldehyde via reductive amination.
Nucleic Acid Chemistry: Amino-modified oligonucleotides can be labeled or conjugated using this scaffold.
Glycoscience: Carbohydrates can be functionalized with aminooxy or hydrazide groups, which then react with the aldehyde to form stable oxime or hydrazone linkages, respectively.
The fluorinated oxolane core provides a stable, non-aromatic, and relatively hydrophilic spacer that can improve the properties of the resulting bioconjugate.
Development of Radiolabeled Probes for Molecular Imaging Research
The synthesis of novel radiolabeled molecules is a cornerstone of molecular imaging, enabling the non-invasive study of biological processes in real-time. The compound this compound represents a structural motif that is of significant interest in the development of such probes, particularly for Positron Emission Tomography (PET). Its architecture, featuring a stable fluoroethyl group and a reactive carbaldehyde, provides a versatile platform for the construction of advanced imaging agents.
Precursors for [18F] Radiotracers in Positron Emission Tomography (PET) Imaging
Positron Emission Tomography is a highly sensitive imaging modality that relies on the detection of gamma rays produced during the decay of a positron-emitting radionuclide. Fluorine-18 (B77423) ([18F]) is the most widely used radionuclide for PET due to its optimal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution images. nih.gov The development of new chemical entities that can be efficiently labeled with [18F] is a primary goal in radiopharmaceutical sciences.
Compounds like this compound serve as "building blocks" or precursors for the synthesis of complex [18F] radiotracers. The strategy involves preparing a derivative of this molecule where the stable fluorine atom is replaced with a suitable leaving group. This non-radioactive precursor can then be reacted with cyclotron-produced [18F]fluoride ion in the final step of the synthesis. This "late-stage fluorination" approach is highly desirable as it minimizes handling of radioactivity and maximizes the final radiochemical yield. nih.gov
The fluoroethyl moiety is particularly valuable in PET tracer design. It can often be substituted for a methyl or ethyl group in a biologically active molecule without significantly altering its affinity for its target, such as a receptor or enzyme. The aldehyde group on the oxolane ring provides a reactive handle for conjugating the radiolabeled moiety to a larger, biologically active molecule, although this falls outside the direct labeling strategy. The primary approach involves a precursor designed for direct nucleophilic substitution on the ethyl side chain.
Strategies for Efficient 18F-labeling via the Fluoroethyl Moiety
The introduction of the [18F] atom onto the fluoroethyl group is typically achieved via a one-step nucleophilic substitution reaction (SN2). This process is the most common method for producing [18F]-labeled PET tracers due to the high specific activity that can be achieved with cyclotron-produced [18F]fluoride. acs.org
The key to an efficient reaction is the choice of a precursor molecule containing a good leaving group. For a precursor based on the subject compound's structure, the corresponding 3-(2-hydroxyethyl)oxolane-3-carbaldehyde (B13304687) would first be synthesized. Its hydroxyl group would then be converted into a sulfonate ester, which is an excellent leaving group. Common sulfonate esters used for this purpose include mesylate (-OMs), tosylate (-OTs), and triflate (-OTf). chemistrysteps.commasterorganicchemistry.com Another class of leaving groups, nosylates (-ONs), is also frequently employed.
The radiosynthesis involves reacting this precursor with [18F]fluoride under anhydrous conditions. The reactivity of the [18F]fluoride is enhanced by using a phase-transfer catalyst, most commonly a combination of potassium carbonate (K2CO3) and a cryptand such as Kryptofix 222 (K2.2.2.). nih.govradiologykey.com The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. radiologykey.com
The efficiency of the labeling reaction is highly dependent on the nature of the leaving group. More reactive leaving groups can lead to higher radiochemical yields (RCY) in shorter reaction times. This is crucial for minimizing the loss of radioactivity due to the short half-life of [18F]. Triflates are generally more reactive than tosylates due to the strong electron-withdrawing inductive effect of the three fluorine atoms, which stabilizes the departing anion. pearson.com Nosylates also offer high reactivity, often superior to tosylates.
The following table summarizes research findings on the impact of different sulfonate leaving groups on the efficiency of aliphatic [18F]-fluorination reactions, which is the strategy that would be applied to a precursor derived from this compound.
| Leaving Group | Precursor Structure Example | Radiochemical Yield (RCY) | Reaction Time (min) | Reaction Temperature (°C) |
| Tosylate (-OTs) | Ethylene glycol-1,2-ditosylate | ~40-45% | 10 | 90 |
| Mesylate (-OMs) | Mesylate-functionalized precursor | ~15% | 10 | 110 |
| Triflate (-OTf) | Mannose triflate (for [18F]FDG) | High, >70% | 5-15 | 85-120 |
This table presents representative data from various [18F]-fluorination studies to illustrate the comparative efficiency of common leaving groups. The specific yields and conditions can vary significantly based on the full structure of the precursor and the solvent used.
By optimizing the leaving group, solvent, temperature, and reaction time, radiochemists can develop robust and high-yielding methods for producing [18F]-labeled radiotracers from precursors containing a fluoroethyl moiety.
Emerging Research Avenues and Interdisciplinary Perspectives on 3 2 Fluoroethyl Oxolane 3 Carbaldehyde
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly integral to modern organic synthesis, and the production of 3-(2-Fluoroethyl)oxolane-3-carbaldehyde presents numerous opportunities for the application of these principles. Future research will likely focus on developing synthetic pathways that minimize environmental impact, reduce waste, and utilize renewable resources.
One promising avenue is the use of biomass-derived starting materials. The oxolane (tetrahydrofuran) ring is a key structural feature, and methods to derive it from renewable feedstocks like furfural, which is produced from agricultural byproducts, are gaining traction. nih.govfrontiersin.org Green synthetic strategies could therefore involve the conversion of such bio-based precursors to form the core oxolane structure. Furthermore, the use of safer and more environmentally benign solvents is a key aspect of green chemistry. For instance, 2-methyl-tetrahydrofuran (2-Me-THF), which can be derived from renewable resources and is considered a greener alternative to traditional solvents like tetrahydrofuran (B95107) (THF), could be explored both as a solvent and potentially as a structural precursor. nih.govacs.org
Biocatalysis also offers a powerful tool for the sustainable synthesis of complex molecules. researchgate.net The use of enzymes, such as imine reductases or halohydrin dehalogenases, could enable highly selective and efficient synthetic steps under mild, aqueous conditions, thereby reducing the need for harsh reagents and protecting groups. researchgate.netnih.govresearchgate.net For example, enzymatic processes could be developed for the stereoselective synthesis of substituted oxolanes, which is a crucial consideration for potential pharmaceutical applications. nih.gov The use of natural base catalysts, such as those derived from waste materials, represents another innovative approach to sustainable heterocycle synthesis that could be adapted for this compound. oiccpress.com
The following table summarizes potential green chemistry approaches for the synthesis of this compound:
| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |
| Renewable Feedstocks | Derivation of the oxolane ring from biomass-derived furfural. nih.govfrontiersin.org | Reduces reliance on petrochemicals, lower carbon footprint. nih.gov |
| Greener Solvents | Utilization of solvents like 2-methyl-tetrahydrofuran (2-Me-THF). acs.org | Improved safety profile, potential for renewability. acs.org |
| Biocatalysis | Enantioselective synthesis of the oxolane core or introduction of functional groups using enzymes. researchgate.netnih.gov | High selectivity, mild reaction conditions, reduced waste. researchgate.net |
| Natural Catalysts | Use of catalysts derived from waste for key synthetic steps. oiccpress.com | Cost-effective, environmentally benign. oiccpress.com |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The exploration of novel chemical space and the optimization of reaction conditions are often accelerated by automated synthesis and high-throughput experimentation (HTE). nih.govoxfordglobal.com For a compound like this compound, these technologies can play a pivotal role in rapidly developing synthetic routes and exploring its potential applications.
Automated synthesis platforms, including robotic systems and flow chemistry reactors, can be employed to systematically vary reaction parameters such as temperature, reagent stoichiometry, and catalyst loading to quickly identify optimal conditions for its synthesis. nih.govscribd.comresearchgate.netrsc.org This is particularly valuable for multistep syntheses, where the optimization of each step can be a time-consuming process. scribd.com The use of reagent cartridges in automated synthesizers is another emerging technology that could streamline the synthesis of derivatives of this compound. youtube.com
Furthermore, HTE platforms can be used to generate libraries of derivatives of this compound. By reacting the aldehyde functional group with a diverse range of amines, alcohols, or other nucleophiles in a parallel format, a large number of new compounds can be synthesized and screened for biological activity or other desirable properties. researchgate.net This approach is central to modern drug discovery and materials science. oxfordglobal.comresearchgate.net The integration of artificial intelligence with these automated systems, as seen in "intelligent" robots like RoboChem, can further accelerate the discovery of new reactions and molecules. sciencedaily.com
Key areas for the application of automation and HTE include:
Reaction Optimization: Rapidly screening a wide range of conditions to maximize the yield and purity of the target compound.
Library Synthesis: Generating a diverse set of derivatives for biological or materials screening.
Process Development: Establishing robust and scalable synthetic routes suitable for larger-scale production.
Theoretical Prediction of Novel Reactivities and Derivatizations
Computational chemistry and in silico modeling provide powerful tools for predicting the chemical behavior of molecules before they are even synthesized in the lab. For this compound, theoretical studies can offer valuable insights into its reactivity, potential metabolic fate, and guide the design of new derivatives.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict the reactivity of its functional groups. acs.org For instance, the reactivity of the aldehyde group towards various nucleophiles can be computationally assessed, helping to prioritize which derivatization reactions are most likely to be successful. acs.org Machine learning models are also being increasingly used to predict the outcomes of organic reactions with high accuracy. acs.org
Furthermore, in the context of potential pharmaceutical applications, predicting the metabolic fate of a compound is crucial. Aldehyde oxidase (AO) is a key enzyme in the metabolism of many heterocyclic compounds and aldehydes. nih.govnih.gov Computational models can predict the sites of metabolism (SOMs) on the this compound molecule that are most susceptible to modification by enzymes like AO. acs.orgnih.govnih.gov This information is invaluable for designing analogues with improved metabolic stability. The presence of fluorine can also significantly influence a molecule's properties, and theoretical studies can help to understand its effects on conformation and reactivity. nih.govresearchgate.net
| Computational Method | Application to this compound | Potential Insights |
| Quantum Chemistry (e.g., DFT) | Modeling of electronic structure and reaction mechanisms. acs.org | Prediction of aldehyde reactivity, bond strengths, and spectroscopic properties. |
| Machine Learning | Predicting the outcomes of derivatization reactions. acs.org | Prioritization of synthetic routes and identification of promising derivatives. |
| Metabolism Prediction Models | Identifying potential sites of metabolism by enzymes like aldehyde oxidase. nih.govnih.gov | Guidance for designing metabolically stable analogues. |
Exploration of Alternative Fluorination Methods for Oxolane Systems
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netresearchgate.netnumberanalytics.com The development of novel and efficient fluorination methods is therefore a highly active area of research. For a molecule like this compound, research into alternative methods for introducing fluorine into the oxolane system could lead to new analogues with unique properties.
Late-stage fluorination, the introduction of a fluorine atom into a complex molecule at a late step in the synthesis, is a particularly attractive strategy. researchgate.netacs.orgnih.gov This approach allows for the rapid diversification of a lead compound without the need to develop a new synthetic route from scratch. Methods for the direct C-H fluorination of saturated heterocycles are emerging and could potentially be applied to the oxolane ring of the target compound or its precursors. nih.gov
Electrochemical fluorination (ECF) represents another promising alternative to traditional methods. wikipedia.orgnih.gov ECF can often be performed under mild conditions and can provide access to fluorinated compounds that are difficult to synthesize using conventional reagents. nih.govresearchgate.net The Simons process, for example, is an established industrial method for producing perfluorinated compounds. wikipedia.org More recent developments in electrochemical C(sp3)-H fluorination could offer a direct route to fluorinated oxolanes. nih.gov The development of new fluorinating reagents and catalytic systems, including those based on copper, continues to expand the toolkit available to chemists for the synthesis of fluorinated molecules. mdpi.comnus.edu.sgnih.gov
Future research in this area could focus on:
Late-Stage C-H Fluorination: Applying modern catalytic methods to directly fluorinate the oxolane ring.
Electrochemical Fluorination: Investigating the electrochemical fluorination of the parent oxolane or its derivatives.
Novel Fluorinating Reagents: Exploring the use of new reagents for the selective fluorination of the molecule.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(2-fluoroethyl)oxolane-3-carbaldehyde, and what methodological considerations are critical for yield optimization?
Answer:
The synthesis involves two key steps: (1) constructing the oxolane (tetrahydrofuran) ring with a carbaldehyde group and (2) introducing the 2-fluoroethyl substituent.
- Step 1: Oxolane-3-carbaldehyde can be synthesized via cyclization of 3-hydroxy-tetrahydrofuran precursors or oxidation of 3-hydroxymethyltetrahydrofuran using mild oxidizing agents (e.g., MnO₂) .
- Step 2: The 2-fluoroethyl group is introduced via nucleophilic substitution or alkylation. For example, reacting oxolane-3-carbaldehyde with 2-fluoroethyl trifluoromethanesulfonate (a fluoroalkylating agent) in the presence of a base like Cs₂CO₃ under microwave irradiation (150°C, 300 W) enhances reaction efficiency .
- Critical Considerations:
- Steric hindrance: The carbaldehyde group may limit accessibility for alkylation; using polar aprotic solvents (e.g., DMF) improves reactivity.
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended due to the compound’s polarity.
- Yield Optimization: Monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of aldehyde to fluoroethylating agent) can achieve yields >75% .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is required:
- ¹H/¹³C NMR:
- ¹⁹F NMR: A distinct triplet near δ -220 ppm confirms the presence of the fluoroethyl group .
- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 175.07 (calculated for C₇H₁₁FO₂).
- X-ray Crystallography: For absolute configuration verification, as demonstrated for structurally similar fluorinated aldehydes .
Basic: How does the 2-fluoroethyl substituent influence the reactivity of the aldehyde group in this compound?
Answer:
The electron-withdrawing nature of the fluorine atom modulates reactivity:
- Oxidation Resistance: The aldehyde is less prone to over-oxidation (to carboxylic acid) compared to non-fluorinated analogues. KMnO₄ in acidic conditions selectively oxidizes the aldehyde without affecting the fluoroethyl group .
- Nucleophilic Addition: Fluorine’s inductive effect enhances electrophilicity of the aldehyde, facilitating reactions with amines (e.g., forming Schiff bases) under mild conditions (room temperature, ethanol solvent) .
- Steric Effects: The 2-fluoroethyl group may hinder bulky nucleophiles; kinetic studies using Grignard reagents (e.g., MeMgBr) show slower addition rates compared to unsubstituted oxolane-3-carbaldehyde .
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data for fluorinated aldehydes like this compound?
Answer: Contradictions often arise from impurities, solvent effects, or assay variability.
- Purity Assessment: Use orthogonal methods (HPLC, ¹⁹F NMR) to detect trace byproducts (e.g., unreacted fluoroethyl precursors) .
- Solvent Compatibility: Test activity in multiple solvents (DMSO, ethanol) to rule out solvent-induced conformational changes .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across concentrations (1 nM–100 µM) to identify non-linear effects .
- Target Validation: Use CRISPR knockouts or competitive binding assays to confirm specificity for purported targets (e.g., kinase inhibition) .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term biological studies?
Answer: Stability studies reveal:
| Condition | Stability | Decomposition Products |
|---|---|---|
| pH 7.4 (37°C) | Stable for 48 hours | None detected via HPLC |
| pH <3 (room temp) | Degrades within 6 hours | 3-(2-Fluoroethyl)oxolane-3-carboxylic acid |
| pH >10 (room temp) | Rapid hydrolysis (t₁/₂ = 2 hours) | Oxolane-3-carbaldehyde |
| Light exposure | Photooxidation (t₁/₂ = 24 hours) | Peroxides (confirmed by iodometric assay) |
Recommendations:
- Store at -20°C in amber vials under inert atmosphere .
- Use buffered solutions (pH 7–8) for in vitro assays to minimize hydrolysis .
Advanced: What computational methods are effective for predicting the regioselectivity of reactions involving this compound?
Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)): Predict electrophilic/nucleophilic sites via Fukui indices. The aldehyde carbon has the highest electrophilicity (f⁺ = 0.12), while the fluorine atom shows low nucleophilicity (f⁻ = 0.03) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways. MD reveals that polar solvents stabilize transition states for aldehyde-amine condensations .
- Docking Studies: For biological applications, AutoDock Vina can model interactions with enzymes (e.g., aldehyde dehydrogenases), identifying binding poses with ∆G < -7 kcal/mol .
Advanced: How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Continuous Flow Chemistry: Reduces reaction time (from 12 hours to 30 minutes) and improves yield consistency (±2% batch variance) .
- Catalyst Optimization: Replace Cs₂CO₃ with recyclable Amberlyst A26 (OH⁻ form) for fluoroethylation, reducing waste .
- Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor aldehyde formation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
